molecular formula C11H7BrF9N B14224680 4-bromo-N,N-bis(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline CAS No. 821778-33-0

4-bromo-N,N-bis(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline

Cat. No.: B14224680
CAS No.: 821778-33-0
M. Wt: 404.07 g/mol
InChI Key: IPKMVOJFFBKQIL-UHFFFAOYSA-N
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Description

4-bromo-N,N-bis(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline is a synthetic organic compound characterized by the presence of bromine, trifluoroethyl, and trifluoromethyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N-bis(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,N-bis(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-N,N-bis(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N,N-bis(2,2,2-trifluoroethyl)aniline
  • 4-bromo-3-(trifluoromethyl)aniline
  • N,N-bis(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline

Uniqueness

4-bromo-N,N-bis(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline is unique due to the combination of bromine, trifluoroethyl, and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

821778-33-0

Molecular Formula

C11H7BrF9N

Molecular Weight

404.07 g/mol

IUPAC Name

4-bromo-N,N-bis(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline

InChI

InChI=1S/C11H7BrF9N/c12-8-2-1-6(3-7(8)11(19,20)21)22(4-9(13,14)15)5-10(16,17)18/h1-3H,4-5H2

InChI Key

IPKMVOJFFBKQIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N(CC(F)(F)F)CC(F)(F)F)C(F)(F)F)Br

Origin of Product

United States

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